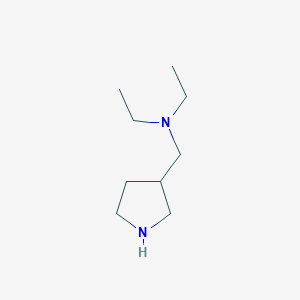

Diethyl(pyrrolidin-3-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-5-6-10-7-9/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIFYAYAOLSLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292005 | |

| Record name | N,N-Diethyl-3-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-18-2 | |

| Record name | N,N-Diethyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99724-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Pyrrolidin 3 Ylmethyl Amine and Its Analogues

Conventional Synthetic Pathways

Traditional methods for the synthesis of Diethyl(pyrrolidin-3-ylmethyl)amine primarily rely on well-established reactions such as reductive amination and nucleophilic substitution. These strategies offer reliable and straightforward routes to the target compound and its analogues.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, and it provides a direct method for the preparation of this compound. This approach typically involves the reaction of a pyrrolidine-3-carbaldehyde (B2962349) derivative with diethylamine (B46881) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and tolerance of various functional groups. tandfonline.com

The general scheme for this transformation is as follows:

Step 1: Imine/Iminium Ion Formation: The carbonyl group of the pyrrolidine-3-carbaldehyde reacts with diethylamine to form a hemiaminal, which then dehydrates to an iminium ion.

Step 2: Reduction: The iminium ion is reduced by a hydride-based reducing agent to yield the tertiary amine.

The efficiency of this process is often high, and it can be performed as a one-pot reaction, making it an attractive method for laboratory-scale synthesis.

Table 1: Examples of Reductive Amination for Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Diethylamine | Borohydride Exchange Resin (BER) | Ethanol | N,N-Diethylbenzylamine | nih.gov |

| Hexanal | Dimethylamine | Borohydride Exchange Resin (BER) | Ethanol | N,N-Dimethylhexylamine | nih.gov |

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-containing composite | - | N-Butyl-N-(p-methoxybenzyl)amine | google.comnih.gov |

| 4-Oxopentanal | NH₄Cl | NaCNBH₃ | - | Pyrrolidine (B122466) derivative | mdpi.com |

Nucleophilic Substitution Reactions for Pyrrolidine Functionalization

Another conventional and versatile approach to this compound involves the nucleophilic substitution of a suitable precursor. This method typically utilizes a pyrrolidine derivative bearing a leaving group at the 3-methyl position, such as a halide (e.g., chloro or bromo) or a sulfonate ester (e.g., tosylate or mesylate). Diethylamine then acts as the nucleophile, displacing the leaving group to form the target tertiary amine.

The success of this reaction is dependent on several factors, including the nature of the leaving group, the reaction solvent, and the temperature. The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can be beneficial in scavenging the acid generated during the reaction without competing with the diethylamine nucleophile. rsc.org

This strategy is particularly useful when the required 3-(halomethyl)pyrrolidine or 3-(sulfonyloxymethyl)pyrrolidine precursor is readily available.

Advanced Synthetic Approaches

In addition to conventional methods, a number of advanced synthetic strategies have been developed for the synthesis of pyrrolidine derivatives, which can be adapted for the preparation of this compound and its analogues. These approaches often offer advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity rapidly.

Multicomponent Reaction Paradigms Involving Amine Reactants

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in organic synthesis. tandfonline.commdpi.com For the synthesis of functionalized pyrrolidines, MCRs can provide rapid access to a wide range of derivatives from simple and readily available starting materials. tandfonline.com

One common MCR for the synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition of an azomethine ylide with an alkene. The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. By incorporating a diethylamino-containing component into one of the reactants, it is possible to construct the this compound scaffold in a single step.

Table 2: Multicomponent Reactions for the Synthesis of Pyrrolidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehydes | Amines | Cyclopropane dicarboxylate | CeCl₃ / Ultrasonic | Pyrrolidine derivatives | tandfonline.com |

| Isatin | α-Amino acids | Quinolinyl-based chalcones | Methanol | Spiro pyrrolidine compounds | tandfonline.com |

| Aldehydes | Amino acid esters | Chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates | tandfonline.com |

| Nitroepoxides | Amines | Malononitrile | - | N-Substituted 2-amino-3-cyano pyrroles | rsc.org |

Microwave-Assisted Synthesis for Pyrrolidine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.orgnih.govresearchgate.net The application of microwave irradiation to the synthesis of pyrrolidine derivatives has been shown to be highly effective. mdpi.comrsc.org

For instance, the N-alkylation of pyrrolidine derivatives can be significantly expedited using microwave heating. mdpi.comnih.govresearchgate.net This can be particularly advantageous for the nucleophilic substitution reaction described earlier, where the reaction of a 3-(halomethyl)pyrrolidine with diethylamine could be completed in minutes under microwave irradiation, as opposed to several hours with conventional heating.

Table 3: Microwave-Assisted Synthesis of Pyrrolidine and Related Heterocycles

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Pyrrolidine-fused chlorin, Methyl 4-(bromomethyl)benzoate | DIPEA, DMF, 75 °C, 5 min | N-Alkylated chlorin | mdpi.comnih.govresearchgate.net |

| [3+2] Cycloaddition | Azomethine ylide, Alkene | - | Pyrrolidine derivative | rsc.org |

| Multicomponent Reaction | Aldehydes, Amines, Sodium diethyl oxaloacetate | Ethanol, 100 W | Substituted pyrrole (B145914) derivatives | rsc.org |

Strategies for Chiral this compound Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such compounds can have a profound impact on their biological activity. Several strategies can be employed to achieve this.

One of the most common approaches is to start from a chiral precursor, a method often referred to as a "chiral pool" synthesis. L-proline and its derivatives are readily available and inexpensive chiral starting materials for the synthesis of a wide variety of pyrrolidine-containing compounds. nih.gov For the synthesis of (S)-Diethyl(pyrrolidin-3-ylmethyl)amine, one could envision a synthetic route starting from (S)-proline. A key intermediate, (S)-3-aminopyrrolidine, can be synthesized from trans-4-hydroxy-L-proline through a sequence involving decarboxylation, protection, sulfonation, azide (B81097) displacement with inversion of configuration, and reduction. google.com The resulting chiral amine can then be diethyl-alkylated.

Alternatively, asymmetric catalytic methods can be employed to introduce the desired stereochemistry. For example, the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, catalyzed by a chiral metal complex, can produce highly enantioenriched pyrrolidines. mappingignorance.orgacs.org The specific enantiomer obtained is dictated by the chirality of the catalyst used.

Table 4: Strategies for Chiral Pyrrolidine Synthesis

| Starting Material/Method | Key Reagents/Catalyst | Intermediate/Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| trans-4-Hydroxy-L-proline | Decarboxylation, Boc-protection, Sulfonylation, NaN₃, Reduction | (S)-3-Aminopyrrolidine | Enantiomerically pure (S)-isomer | google.com |

| (R)-Benzyl-protected 3-aminopyrrolidine (B1265635) | Boc-anhydride, Pd/C, H₂ | (R)-3-(Boc-amino)pyrrolidine | Enantiomerically pure (R)-isomer | guidechem.com |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene, Chiral Cu(I) or Ag(I) catalyst | Substituted pyrrolidine | High enantioselectivity (exo or endo) | mappingignorance.org |

| Asymmetric Aldol (B89426) Reaction | Cyclohexanone, 4-Nitrobenzaldehyde, Chiral proline derivative | Aldol adduct | Moderate enantioselectivity | acs.org |

Synthetic Procedures for this compound Derivatives and Functionalized Analogues

The synthesis of derivatives and analogues of this compound involves strategic modifications at its three key reactive sites: the secondary pyrrolidine nitrogen, the tertiary exocyclic nitrogen, and the carbon backbone of the pyrrolidine ring. These modifications are crucial for developing compounds with tailored properties for various chemical applications.

N-Alkylation and Acylation Reactions

The presence of two distinct amine functionalities—a secondary amine within the pyrrolidine ring and a tertiary diethylamine group—allows for selective functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The secondary nitrogen of the pyrrolidine ring is the primary site for N-alkylation. This transformation is commonly achieved through reductive amination or by reaction with alkyl halides. In reductive amination, a ketone or aldehyde is reacted with the amine to form an intermediate which is then reduced. For instance, N-methylation of the pyrrolidine ring can be accomplished via reductive amination. lookchem.com A more general approach involves the direct alkylation of amines with alcohols, often catalyzed by transition metal complexes such as those based on iridium or ruthenium, which proceed through a "borrowing hydrogen" mechanism. nih.govgoogle.com This atom-economical method is effective for producing N-alkylated amines. nih.govresearchgate.net Modern methods have also introduced self-limiting mono-alkylation techniques using transient intermediates like pyridinium (B92312) ylides to prevent overalkylation. chemrxiv.org

N-Acylation: Acylation reactions are employed to introduce acyl groups, forming amides, carbamates, and ureas, which can significantly alter the molecule's electronic and steric properties. The secondary pyrrolidine amine is readily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. lookchem.comnih.gov For example, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been synthesized where the pyrrolidine nitrogen is first alkylated, followed by acylation of a separate amino group at the 3-position. lookchem.comnih.gov Selective acylation can be challenging but is achievable under controlled conditions. nih.gov A variety of coupling reagents, including carbodiimides (like EDC) often used with additives such as HOBt or HOAt, facilitate the formation of amide bonds under mild conditions, which is a cornerstone of combinatorial chemistry. researchgate.net

The following table summarizes representative conditions for these transformations based on analogous compounds.

| Transformation | Reagents & Conditions | Target Group | Reference(s) |

| Reductive Amination | Benzaldehydes, NaBH(OAc)₃, DCE | Pyrrolidine Nitrogen | lookchem.com |

| N-Methylation | Formaldehyde, HCOOH/Na(OAc)₃BH | Pyrrolidine Nitrogen | lookchem.com |

| N-Alkylation | Alcohols, NHC-Ir(III) or NHC-Ru(II) catalyst, KOtBu | Pyrrolidine Nitrogen | nih.gov |

| N-Acylation | Acyl Chlorides, Et₃N, DCM | Pyrrolidine Nitrogen or other amino groups | lookchem.comnih.gov |

| Carbamate Formation | Chloroformates, Base | Pyrrolidine Nitrogen or other amino groups | nih.gov |

| Sulfonylation | Sulfonyl Chlorides, Pyridine | Pyrrolidine Nitrogen or other amino groups | lookchem.com |

Derivatization of the Pyrrolidine Core for Enhanced Chemical Utility

Modifying the pyrrolidine ring itself, beyond the nitrogen atom, introduces a higher degree of structural diversity and allows for the fine-tuning of a compound's spatial and functional characteristics. The pyrrolidine core is a common scaffold in many biologically active molecules, and numerous methods exist for its functionalization. mdpi.comtandfonline.com

Synthetic strategies often begin with either functionalized acyclic precursors that are cyclized or with already-formed, optically pure pyrrolidine building blocks like 4-hydroxyproline. mdpi.com For a pre-existing core like that in this compound, derivatization would involve reactions at the carbon atoms of the ring. For example, methods for synthesizing 2-substituted pyrrolidines have been developed using transaminase-triggered cyclization of ω-chloroketones. nih.govacs.org This highlights a pathway to introduce substituents at the C2 position.

Further functionalization can be achieved through various organic reactions. For example, the synthesis of polyhydroxylated pyrrolidines often starts from carbohydrate-derived nitrones, which can be converted into pyrrolidines with multiple hydroxyl groups on the ring. nih.govnih.gov Another advanced method involves the silver-catalyzed cyclization of N-Boc protected bis-homoallenylic amines to yield 2,3-disubstituted pyrrolidines. acs.orgacs.org These approaches demonstrate that positions C2, C3, C4, and C5 of the pyrrolidine ring are all potential sites for introducing new functional groups such as hydroxyls, aminos, or various carbon substituents, thereby enhancing the chemical utility of the parent molecule.

Methodological Aspects of Isolation and Purity Assessment in Synthesis

The successful synthesis of this compound derivatives requires robust methods for their isolation from reaction mixtures and accurate assessment of their purity.

Isolation Techniques: Following a synthesis, the target compound is typically isolated from byproducts, unreacted starting materials, and catalysts. Common purification techniques for amine compounds include:

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the basic amine product from neutral or acidic impurities by adjusting the pH of the aqueous phase.

Distillation: For volatile and thermally stable derivatives, distillation under reduced pressure can be an effective method of purification.

Column Chromatography: This is the most widely used purification method. Silica gel is commonly employed as the stationary phase. nih.govnih.gov Due to the basic nature of amines, which can lead to poor separation and "tailing" on standard silica, the eluent is often treated with a small amount of a basic modifier like triethylamine (B128534) or ammonia. researchgate.net

Purity Assessment: Once isolated, the purity of the compound must be rigorously determined. A combination of chromatographic and spectroscopic methods is typically employed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. For compounds lacking a strong UV chromophore, pre-column derivatization is a common strategy. researchgate.netnih.gov Reagents that react with the amine to attach a UV-active or fluorescent tag are used. For example, 3-aminopyrrolidine has been analyzed by reacting it with Boc anhydride (B1165640) to create a derivative suitable for UV detection. google.com For chiral derivatives, HPLC with a chiral stationary phase (CSP) is essential to determine enantiomeric purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms both the identity (by mass) and purity (by chromatography) of the synthesized compound. It is particularly useful for identifying minor impurities and reaction byproducts. nih.govacs.org Derivatization can also be used to enhance sensitivity in LC-MS analyses. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity confirmation. The spectra provide detailed information about the molecular structure, and the integration of signals in the ¹H NMR spectrum can be used for quantitative analysis against an internal standard. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., N-H stretches for secondary amines, C=O stretches for amide derivatives). nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition of the synthesized compound. mdpi.com

The following table summarizes the primary analytical methods used for purity and identity assessment.

| Technique | Purpose | Key Information Provided | Reference(s) |

| HPLC | Purity Assessment, Enantiomeric Separation | Retention time, peak purity, enantiomeric excess (ee%) | researchgate.netgoogle.com |

| LC-MS | Purity and Identity Confirmation | Retention time, mass-to-charge ratio (m/z) of parent and fragment ions | nih.govacs.orgnih.gov |

| NMR Spectroscopy | Structural Elucidation, Purity | Chemical shifts, coupling constants, integration (quantitative analysis) | acs.orgnih.gov |

| IR Spectroscopy | Functional Group Identification | Characteristic absorption frequencies of functional groups | nih.gov |

| Mass Spectrometry (HRMS) | Elemental Composition | High-accuracy mass measurement for formula confirmation | mdpi.comosti.gov |

Chemical Reactivity and Mechanistic Investigations of Diethyl Pyrrolidin 3 Ylmethyl Amine

Fundamental Reactivity of the Tertiary Amine Moiety

The chemical behavior of Diethyl(pyrrolidin-3-ylmethyl)amine is largely dictated by the tertiary amine functional group. This moiety possesses a nitrogen atom with a lone pair of electrons, rendering it both nucleophilic and basic.

Nucleophilic Character in Organic Transformations

All amines, due to the lone pair of electrons on the nitrogen atom, can act as nucleophiles, meaning they are attracted to and can attack positively charged or electron-deficient centers in other molecules. chemguide.co.uklibretexts.org The nucleophilicity of amines generally follows the trend of tertiary > secondary > primary, although steric hindrance can sometimes alter this order. masterorganicchemistry.com In the case of this compound, the tertiary amine is a potent nucleophile. masterorganicchemistry.com

This nucleophilic character allows it to participate in a variety of organic transformations. For instance, it can react with alkyl halides in substitution reactions. youtube.com The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com This initial reaction forms a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

The reactivity of amines as nucleophiles is also evident in their reactions with acyl chlorides and acid anhydrides, leading to the formation of amides. chemguide.co.uklibretexts.orglibretexts.org These reactions are typically vigorous and produce N-substituted amides. chemguide.co.uklibretexts.org

Acid-Base Properties and Protonation Equilibria in Organic Media

The lone pair of electrons on the nitrogen atom also confers basic properties to this compound. It can accept a proton from an acid to form a salt. wikipedia.org The basicity of amines is influenced by the electronic effects of the groups attached to the nitrogen. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making the amine more basic than ammonia. masterorganicchemistry.com

The pKa of the conjugate acid of an amine is a measure of its basicity. For comparison, the pKa of the conjugate acid of the parent structure, pyrrolidine (B122466), is 11.27 in water. wikipedia.org The pKa of diethylamine's conjugate acid is 10.98. wikipedia.org The exact pKa of this compound in various organic solvents would determine its protonation state in different reaction media. This equilibrium is crucial in reactions where the amine is intended to act as a base or a nucleophile, as protonation neutralizes its nucleophilic character. libretexts.org

Mechanistic Pathways in Reactions Involving this compound

Role as a Base in Elimination and Deprotonation Processes

As a base, this compound can facilitate elimination reactions. In reactions like the Hofmann elimination, a quaternary ammonium salt is treated with a strong base to induce an E2-like elimination, forming an alkene. libretexts.org While the amine itself is a poor leaving group, it can be converted into a better one, such as in a quaternary ammonium ion. libretexts.orglibretexts.org

The amine can also act as a base to deprotonate acidic protons in a substrate. For instance, in the context of carbonyl chemistry, it can be used to deprotonate the α-carbon of a ketone or aldehyde, although this is more relevant for secondary amines in enamine formation. However, a tertiary amine can act as a non-nucleophilic base in certain contexts to promote reactions that require the removal of a proton.

Involvement in Carbonyl Activation (e.g., Enamine and Iminium Ion Formation)

The reaction of aldehydes and ketones with amines is a cornerstone of organic synthesis. Primary amines react with carbonyl compounds to form imines, while secondary amines form enamines. libretexts.orgyoutube.commasterorganicchemistry.com Since this compound is a tertiary amine, it cannot form a stable enamine in the traditional sense because it lacks a proton on the nitrogen to be eliminated in the final step.

However, tertiary amines play a crucial role as catalysts in reactions involving carbonyl compounds. They can facilitate the formation of enamines from secondary amines and carbonyls by acting as an acid catalyst (after protonation) or as a base to assist in the deprotonation steps of the mechanism. masterorganicchemistry.comcambridge.org

The mechanism of enamine formation from a secondary amine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.org This intermediate is then protonated, and water is eliminated to form an iminium ion. libretexts.org A base then removes a proton from the α-carbon to yield the enamine. libretexts.org Tertiary amines can influence the rate of these steps.

Analysis of Ionic and Radical Reaction Channels

The reactions of this compound predominantly proceed through ionic pathways. The nucleophilic attacks and acid-base reactions all involve the transfer of electron pairs, characteristic of ionic mechanisms.

While less common, radical reaction channels involving amines can occur under specific conditions, such as photochemical or electrochemical stimulation, or in the presence of radical initiators. However, the primary and most well-documented reactivity of tertiary amines like this compound is ionic in nature. Research into the specific radical-mediated reactions of this particular compound is not extensively reported in general chemical literature.

Stereochemical Aspects of Reactions with Chiral this compound

This section would have theoretically included detailed research findings and data tables on how the stereoisomers of this compound influence reaction outcomes. Due to the absence of such research, this section remains unwritten.

Further research into the catalytic activity and stereodirecting capabilities of chiral this compound is required to fill this knowledge gap in the scientific literature.

Applications of Diethyl Pyrrolidin 3 Ylmethyl Amine in Advanced Organic Synthesis and Catalysis

Diethyl(pyrrolidin-3-ylmethyl)amine as an Organocatalyst and Precursor to Organocatalysts

While "this compound" itself is not extensively documented as a direct organocatalyst in the provided search results, its core structure, the pyrrolidine (B122466) ring, is a cornerstone of modern organocatalysis. This section will focus on the broader context of pyrrolidine-based organocatalysts, for which this compound serves as a relevant structural analog and potential precursor.

The pyrrolidine scaffold is a privileged structure in the field of asymmetric organocatalysis, largely due to the pioneering work with the amino acid proline. nih.govnih.gov The development of pyrrolidine-based chiral organocatalysts has evolved significantly, with researchers modifying the pyrrolidine ring to fine-tune catalytic activity and selectivity for a wide range of chemical transformations. nih.govmdpi.com These modifications often involve introducing substituents at various positions on the ring to create a well-defined chiral environment. nih.gov

The synthesis of these catalysts often starts from readily available chiral precursors, such as (R)-glyceraldehyde, to produce novel bifunctional organocatalysts. rsc.org The strategic placement of functional groups allows for the synergistic activation of both the nucleophile and the electrophile in a reaction. mdpi.com For instance, the incorporation of a camphor (B46023) moiety, a rigid bicyclic structure, can act as a powerful stereocontrolling element. mdpi.com The modular nature of these catalysts allows for the creation of extensive libraries, facilitating the discovery of highly efficient and selective catalysts for specific applications. rsc.org The ultimate goal is to create a catalyst that can be used in low loadings, is recoverable, and can be reused without significant loss of activity, as demonstrated by some fluorous-tagged pyrrolidine sulfonamides. acs.org

Pyrrolidine-based organocatalysts have proven to be highly effective in catalyzing a variety of asymmetric carbon-carbon bond-forming reactions. Their catalytic power stems from their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.govmsu.edunobelprize.org

The Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated compound, is a fundamental C-C bond-forming reaction. Pyrrolidine-based organocatalysts have been successfully employed to catalyze asymmetric Michael additions of carbonyl compounds to nitroolefins, yielding products with high diastereo- and enantioselectivity. rsc.org Novel bifunctional pyrrolidine catalysts have demonstrated high catalytic efficiency, leading to nearly quantitative yields in many cases. rsc.org The success of these catalysts is often attributed to their ability to form highly ordered transition states, sometimes involving multiple hydrogen-bonding interactions. acs.org Even unactivated α-branched nitroalkanes can be used as substrates, leading to the formation of optically active tertiary nitro compounds. acs.org

Table 1: Representative Data for Asymmetric Michael Addition Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

| Catalyst Type | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Bifunctional Pyrrolidine | Aldehydes | Nitroolefins | up to 98:2 | up to 97% | rsc.org |

| Bifunctional Pyrrolidine | Ketones | Nitroolefins | up to 98:2 | up to 99% | rsc.org |

The aldol (B89426) reaction is another cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. The discovery that L-proline can catalyze intermolecular aldol reactions was a landmark event in organocatalysis. nih.govnih.gov Since then, a plethora of more sophisticated pyrrolidine-based catalysts have been developed. nih.govmdpi.com For example, a pyrrolidine-oxadiazolone conjugate has been shown to be an effective catalyst for asymmetric aldol condensations, affording products with excellent stereoselectivities (dr: 97:3, ee >99.9%). tandfonline.com These catalysts are often designed to be soluble in various organic solvents, a significant advantage over the poorly soluble proline. tandfonline.com Even complex substrates like trifluoroacetaldehyde (B10831) ethyl hemiacetal can undergo direct aldol reactions with ketones in the presence of pyrrolidine-based catalysts. researchgate.net

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions

| Catalyst Type | Ketone | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-Oxadiazolone | Various | Aromatic | up to 97:3 | >99.9% | tandfonline.com |

| Fluorous (S)-Pyrrolidine Sulfonamide | Various | Aromatic | - | High | acs.org |

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The first highly enantioselective organocatalytic Diels-Alder reaction was a significant breakthrough, utilizing a chiral amine to form an iminium ion intermediate with an α,β-unsaturated aldehyde. princeton.edu This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction and allowing for high levels of stereocontrol. nobelprize.orgprinceton.edu Pyrrolidine-based catalysts have been instrumental in this area, with catalyst design focusing on controlling the geometry of the iminium ion through steric constraints. princeton.edu These catalysts have been successfully applied to inverse-electron-demand Diels-Alder reactions as well. researchgate.net

Table 3: Enantioselective Diels-Alder Reactions with Pyrrolidine-Based Catalysts

| Catalyst | Diene | Dienophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 99% | 93% (exo) | princeton.edu |

| Chiral Imidazolidinone | Cyclopentadiene | Acrolein | 82% | 86% (endo) | princeton.edu |

The catalytic cycles of pyrrolidine-based organocatalysts are generally well-understood and revolve around two key activation modes: enamine and iminium ion catalysis. nih.govmsu.edunobelprize.org

In enamine catalysis , the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The chiral environment of the catalyst then directs the approach of an electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed bond. msu.edu

In iminium ion catalysis , the secondary amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. acs.orgacs.org This process lowers the LUMO of the substrate, activating it for attack by a nucleophile. nobelprize.org The stereochemical outcome is dictated by the steric shielding provided by the catalyst, which directs the nucleophile to a specific face of the iminium ion. princeton.edu

The completion of the catalytic cycle involves the hydrolysis of the resulting iminium or enamine intermediate to release the product and regenerate the catalyst. nobelprize.org Computational studies have been instrumental in providing a deeper understanding of the stability of iminium ion intermediates and the transition states involved in these reactions, aiding in the rational design of new and more effective catalysts. acs.org

Catalytic Activity in Asymmetric Carbon-Carbon Bond Forming Reactions

Role as a Ligand in Transition Metal-Catalyzed Processes

There is no specific information available detailing the coordination modes, ligand design principles, or applications of this compound in transition metal-catalyzed processes. While general principles of ligand design and coordination are well-established for amine and N-heterocycle-containing molecules, unipd.it and numerous pyrrolidine-based ligands have been developed for cross-coupling and functionalization reactions, organic-chemistry.orgrsc.orgnih.gov no literature specifically identifies this compound as the ligand used in such processes. Consequently, there are no research findings on its specific impact on catalyst activity or selectivity in reactions like enantioselective catalysis. acs.org

This compound as a Chiral Auxiliary or Resolving Agent in Asymmetric Synthesis

The use of chiral amines as auxiliaries is a common strategy in asymmetric synthesis to control stereochemical outcomes. mdpi.comnih.govnih.gov Compounds like 1-phenylethylamine (B125046) are well-documented for this purpose. mdpi.comresearchgate.net However, no studies were found that describe the application of this compound, in either its racemic or enantiopure form, as a chiral auxiliary or as a resolving agent for the separation of enantiomers.

Computational and Theoretical Investigations of Diethyl Pyrrolidin 3 Ylmethyl Amine

Conformational Analysis and Stereochemical Preferences of the Compound

The three-dimensional structure of Diethyl(pyrrolidin-3-ylmethyl)amine is not static; it exists as an ensemble of interconverting conformers. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is known for its puckered conformations, which help to alleviate torsional strain. nih.govacs.org The two primary puckering forms are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. For substituted pyrrolidines, these puckers are often described by the position of the atoms relative to a mean plane. In the case of 3-substituted pyrrolidines, the substituent can adopt either an axial or an equatorial position, leading to different stereochemical outcomes and potential energy landscapes. beilstein-journals.org

The substituent at the 3-position, a diethylaminomethyl group, introduces additional conformational flexibility. Rotations around the C-C and C-N bonds of this side chain further expand the conformational space. Theoretical calculations, such as those employing ab initio methods, can predict the relative energies of these various conformers, identifying the most stable structures. acs.org For the pyrrolidine ring itself, the puckering can be described as "UP" or "DOWN," depending on the displacement of the Cγ and Cβ atoms relative to the plane containing the other ring atoms. The preferred pucker is influenced by the nature and position of the substituents. nih.gov

Below is a hypothetical table of key geometrical parameters for two possible low-energy conformers of this compound, derived from typical values for substituted pyrrolidines found in computational studies. researchgate.netacs.org

| Parameter | Conformer A (Equatorial) | Conformer B (Axial) |

| Pyrrolidine Ring Puckering | C2-endo (Twist) | C3-exo (Envelope) |

| N-C(ring) Bond Length (Å) | 1.47 | 1.48 |

| C(ring)-C(ring) Bond Length (Å) | 1.53 - 1.55 | 1.53 - 1.56 |

| C(3)-C(side chain) Bond Length (Å) | 1.54 | 1.54 |

| C(side chain)-N(diethyl) Bond Length (Å) | 1.47 | 1.47 |

| C-N-C Bond Angle (diethyl, °) | 112.0 | 112.0 |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

This table presents illustrative data based on computational studies of similar substituted pyrrolidine molecules. The actual values for this compound would require specific calculations.

Electronic Structure Studies for Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary contributors to the HOMO. The diethylamino group, being more electron-rich, is likely to have a higher contribution to the HOMO than the pyrrolidine nitrogen. The LUMO is likely to be distributed over the antibonding orbitals of the C-N and C-H bonds.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the shapes of these frontier orbitals. nih.gov By analyzing the HOMO and LUMO distributions, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of high HOMO density are susceptible to attack by electrophiles, while areas with high LUMO density are prone to attack by nucleophiles.

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on typical values for similar aliphatic amines. nih.govresearchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.0 |

This table contains representative data from computational studies on analogous amine compounds. Precise values for this compound would necessitate specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states. docbrown.info For this compound, a key reaction is the alkylation of the amine groups, which are nucleophilic. DFT calculations can model the nucleophilic substitution (S_N2) reaction of the amine with an alkyl halide, for example.

These calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products. The transition state, which is the highest energy point along this pathway, is of particular interest as its energy determines the activation energy of the reaction. rsc.org By comparing the activation energies for the alkylation of the pyrrolidine nitrogen versus the diethylamino nitrogen, one can predict the regioselectivity of the reaction. Generally, the less sterically hindered and more basic nitrogen will react faster.

A hypothetical reaction coordinate diagram for the N-alkylation of this compound with an alkyl halide could be constructed from DFT calculations. The following table presents illustrative calculated energies for the species involved in such a reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Alkyl Halide) | 0 |

| Transition State | +15.2 |

| Products (Quaternary Ammonium (B1175870) Salt) | -5.8 |

The data in this table are illustrative and based on DFT calculations for S_N2 reactions of similar amines. rsc.org The actual energetic profile for this compound would require specific computational investigation.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

The behavior of a molecule in solution can be significantly different from its properties in the gas phase due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in a condensed phase, such as a liquid solution. acs.org By simulating the movement of the solute and a large number of solvent molecules over time, MD can provide insights into solvation structures, dynamics, and thermodynamics.

For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the amine groups. The strength and lifetime of these hydrogen bonds can be analyzed to understand the hydration of the molecule. Radial distribution functions (RDFs) are commonly calculated from MD simulations to show the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netresearchgate.net For instance, the RDF between the amine nitrogens and water hydrogens would show distinct peaks corresponding to the hydrogen bonding distances.

Furthermore, MD simulations can be used to calculate thermodynamic properties like the solvation free energy, which is the free energy change when a molecule is transferred from the gas phase to the solvent. acs.orgnih.govlibretexts.org This property is crucial for understanding the solubility and partitioning of the compound between different phases.

The table below presents hypothetical radial distribution function peak positions for the interaction of the nitrogen atoms of this compound with water molecules, based on general knowledge of amine solvation. nih.gov

| Interacting Atoms | First Peak Position (Å) | Interpretation |

| N(pyrrolidine)-H(water) | 1.8 | Hydrogen bond |

| N(diethyl)-H(water) | 1.8 | Hydrogen bond |

| H(amine)-O(water) | 2.5 | Hydrogen bond |

This table provides expected values based on molecular dynamics simulations of similar amine compounds in aqueous solution. Specific simulations are required for this compound to obtain precise RDF data.

Future Perspectives and Emerging Research Trajectories for Diethyl Pyrrolidin 3 Ylmethyl Amine

Development of Novel and Efficient Synthetic Routes

The practical utility of Diethyl(pyrrolidin-3-ylmethyl)amine is fundamentally dependent on the development of efficient, scalable, and stereoselective synthetic routes. Current approaches often rely on multi-step sequences that may not be optimal for large-scale production. Future research will likely pivot towards more streamlined and atom-economical methodologies.

Drawing inspiration from modern synthetic organic chemistry, several promising strategies could be adapted for the synthesis of this target molecule. organic-chemistry.org One avenue involves the catalytic N-heterocyclization of primary amines with diols. organic-chemistry.org For instance, an iridium-catalyzed "borrowing hydrogen" annulation could directly construct the pyrrolidine (B122466) ring from a racemic diol and an appropriate amine precursor, offering a rapid entry to the core structure. Another approach is the intramolecular amination of unactivated C(sp³)-H bonds, a strategy that has been successfully realized for pyrrolidine synthesis using copper catalysis. organic-chemistry.org

Reductive amination of a pre-formed pyrrolidine-3-carbaldehyde (B2962349) with diethylamine (B46881) would be a direct and high-yielding final step, though the synthesis of the aldehyde precursor itself requires an efficient strategy. Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, represent a powerful tool for constructing the pyrrolidine ring with control over stereochemistry. nih.gov The key challenge remains the stereoselective installation of the C3-substituent.

| Potential Synthetic Strategy | Key Reagents/Catalysts | Rationale and Potential Advantages | Reference |

| Catalytic N-Heterocyclization | Iridium or Ruthenium Complexes | Direct cyclization from simple diols and amines; high atom economy. | organic-chemistry.org |

| Intramolecular C-H Amination | Copper Catalysts | Forms the ring by activating a typically inert C-H bond, reducing the need for pre-functionalization. | organic-chemistry.org |

| Reductive Amination | Pyrrolidine-3-carbaldehyde, Diethylamine, Reducing Agent (e.g., NaBH(OAc)₃) | A direct and often high-yielding method for introducing the diethylaminomethyl side chain. | unipd.it |

| [3+2] Cycloaddition | Metal-catalyzed reactions of isocyanomethylphosphonates and alkenes | Excellent control over the stereochemistry of the resulting pyrrolidine ring. | nih.gov |

Exploration of Expanded Catalytic Applications beyond Current Scope

The structural features of this compound—specifically its chiral pyrrolidine core and the presence of both a secondary and a tertiary amine—make it an attractive candidate as a ligand for metal catalysts or as an organocatalyst in its own right. The field of asymmetric organocatalysis has been significantly advanced by pyrrolidine-based structures, such as proline and its derivatives, which effectively catalyze a range of transformations including aldol (B89426) and Michael reactions. nih.gov

Future research should investigate the potential of this compound to catalyze similar reactions. The diethylamino moiety could act as a basic site or a hydrogen bond acceptor, working in concert with the pyrrolidine nitrogen to activate substrates. It is conceivable that this compound could serve as a bifunctional catalyst. Moreover, its ability to act as a bidentate ligand for transition metals could open doors to new catalytic systems for reactions like asymmetric hydrogenation, transfer hydrogenation, or C-C cross-coupling. The development of metal complexes featuring this ligand could lead to catalysts with unique reactivity and selectivity profiles compared to existing systems.

| Potential Catalytic Application | Reaction Type | Mechanistic Rationale | Reference |

| Organocatalysis | Asymmetric Aldol/Michael Additions | The pyrrolidine nitrogen could form an enamine intermediate, while the diethylamino group influences the transition state geometry. | nih.gov |

| Ligand for Metal Catalysis | Asymmetric Hydrogenation | The two nitrogen atoms could chelate to a metal center (e.g., Ruthenium, Iridium), creating a chiral environment for enantioselective reduction. | organic-chemistry.org |

| Phase-Transfer Catalysis | Alkylation/Substitution Reactions | The ammonium (B1175870) salt derived from the compound could function as a chiral phase-transfer catalyst. | N/A |

Integration into Sustainable and Green Chemistry Methodologies

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern research. Future work on this compound should prioritize the integration of sustainable methodologies. This includes not only the synthesis of the compound itself but also its application in catalytic processes.

One major area of focus is the use of alternative reaction media. Exploring syntheses in water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds would significantly reduce environmental impact. Similarly, solvent-free reaction conditions, where applicable, offer an ideal green solution. The Ti-Mg-catalyzed carbocyclization for forming pyrrolidine derivatives has been shown to be effective in various solvents including hexane (B92381) and toluene, indicating a degree of flexibility that could be exploited for greener alternatives. nih.gov

Flow chemistry presents another promising frontier. Continuous-flow reactors can offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and less resource-intensive production method. Furthermore, when used as a catalyst, immobilizing the compound on a solid support would facilitate catalyst recovery and reuse, a key tenet of sustainable catalysis.

Advanced Methodologies for Compound Characterization and Reaction Monitoring in Complex Systems

A thorough understanding of the synthesis and catalytic behavior of this compound requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are indispensable for basic structural confirmation bldpharm.com, future research will benefit from more advanced characterization and monitoring tools.

For detailed analysis of the compound and its potential impurities, high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) after derivatization could be employed. nih.gov Techniques using derivatizing agents like 9-fluorenylmethylchloroformate (FMOC) have proven effective for the sensitive detection of various amines. researchgate.net

To understand its role in catalysis, real-time reaction monitoring using in-situ spectroscopic techniques (e.g., ReactIR, Raman spectroscopy) will be invaluable. These methods can provide kinetic data and help identify transient intermediates, offering deep mechanistic insights that are not accessible through traditional offline analysis. Advanced mass spectrometry techniques, such as those used for studying reaction mechanisms, could also be employed to intercept and characterize key catalytic species and intermediates in complex reaction mixtures.

Q & A

Basic: What are efficient synthetic routes for preparing diethyl(pyrrolidin-3-ylmethyl)amine, and what parameters critically influence yield?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting pyrrolidin-3-ylmethylamine with diethyl halides (e.g., diethyl bromide) in a polar aprotic solvent like DMF, using anhydrous K₂CO₃ as a base. Key parameters include:

- Temperature: Heating at 130–140°C for 6–8 hours ensures complete reaction .

- Solvent Choice: DMF enhances solubility of intermediates but requires post-reaction neutralization (e.g., with 5% HCl) to precipitate the product .

- Purification: Silica gel column chromatography (eluent: CH₂Cl₂) removes unreacted starting materials and salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.